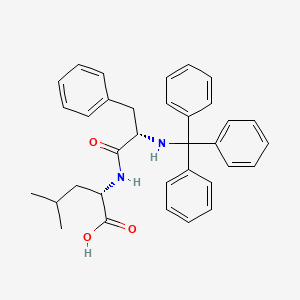
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is a compound that belongs to the class of trityl-protected amino acids. The triphenylmethyl (trityl) group is commonly used in organic synthesis for protecting functional groups such as alcohols, thiols, and amines. This compound is particularly significant in peptide synthesis, where it serves as a protective group for amino acids, ensuring that specific reactions occur without interference from other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine typically involves the protection of the amino group of L-phenylalanine and L-leucine using the triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl-protected intermediate, which is then coupled with the other amino acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common, where the amino acids are sequentially added to a solid resin, and the trityl group is used to protect the amino acids during the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the free amino acids after deprotection and the coupled peptide product during synthesis .
Scientific Research Applications
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine involves the protection of amino groups during peptide synthesis. The trityl group prevents unwanted reactions at the amino site, allowing for selective coupling of amino acids. The deprotection step, typically using TFA, removes the trityl group, yielding the free amino acids or peptides .
Comparison with Similar Compounds
Similar Compounds
N-(Triphenylmethyl)-L-phenylalanine: Similar in structure but lacks the leucine moiety.
N-(Triphenylmethyl)-L-leucine: Similar in structure but lacks the phenylalanine moiety.
Uniqueness
N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is unique due to the presence of both phenylalanine and leucine, making it a versatile compound in peptide synthesis. The trityl group provides stability and protection, allowing for selective reactions and high yields in peptide synthesis .
Properties
CAS No. |
81391-68-6 |
|---|---|
Molecular Formula |
C34H36N2O3 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(tritylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C34H36N2O3/c1-25(2)23-31(33(38)39)35-32(37)30(24-26-15-7-3-8-16-26)36-34(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,25,30-31,36H,23-24H2,1-2H3,(H,35,37)(H,38,39)/t30-,31-/m0/s1 |
InChI Key |
XRYNUXZHQVKNQI-CONSDPRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















